molecular formula C8H16O3 B14706254 Acetic acid;2-methylcyclopentan-1-ol CAS No. 24070-76-6

Acetic acid;2-methylcyclopentan-1-ol

Cat. No.: B14706254
CAS No.: 24070-76-6
M. Wt: 160.21 g/mol
InChI Key: RSWSXJPQDQFRIU-UHFFFAOYSA-N
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Description

Acetic acid-modified sludge-based biochar (ASBB) is synthesized by treating excess sludge (ES) with acetic acid to enhance its adsorption capacity for uranium (U(VI)) in aqueous solutions. This modification introduces carboxyl (-COOH) functional groups and increases porosity, enabling rapid and efficient U(VI) removal (up to 97.8% efficiency under optimal conditions: pH 6.0, 10 mg/L U(VI), 0.30 g/L ASBB dosage, and 5-minute contact time) . The dual effect of acetic acid—pore expansion and functional group addition—distinguishes ASBB from unmodified sludge-based biochar (SBB), which achieves only 62.8% U(VI) removal under identical conditions .

Properties

CAS No.

24070-76-6

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

acetic acid;2-methylcyclopentan-1-ol

InChI

InChI=1S/C6H12O.C2H4O2/c1-5-3-2-4-6(5)7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)

InChI Key

RSWSXJPQDQFRIU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methylcyclopentan-1-ol typically involves the esterification of 2-methylcyclopentanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient catalysts to maximize yield. The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of various substituted esters or alcohols.

Scientific Research Applications

Acetic acid;2-methylcyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid;2-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-methylcyclopentanol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds and Modifiers

Functional Group and Porosity Enhancement

ASBB outperforms SBB and other acid-modified biochars due to its unique surface chemistry:

  • -COOH Groups: Acetic acid introduces carboxyl groups (-COOH), which deprotonate to -COO⁻ at pH > 5, forming monodentate coordination complexes with U(VI) (e.g., (UO₂)₄(OH)₇⁻–COO⁻) .
  • Porosity : ASBB exhibits a 40% increase in surface area (BET analysis) compared to SBB, attributed to acetic acid’s pore-expanding effect. Post-U(VI) adsorption, pore blockage reduces surface area, confirming uranium deposition within pores .
Table 1: Key Properties of ASBB vs. SBB
Property SBB ASBB
Surface Area (m²/g) 120–150 180–220
U(VI) Removal Efficiency 62.8% 97.8%
Adsorption Capacity (mg/g) 20.9 32.6
Equilibrium Time (min) 30 5
Functional Groups Limited -OH -OH, -COO⁻

Comparison with Other Biochar Modifiers

ASBB’s performance surpasses biochars modified with alternative acids or bases:

  • KOH-Modified Biochar : While KOH increases surface area (e.g., 200–250 m²/g), it lacks carboxyl groups, resulting in lower U(VI) affinity (adsorption capacity: ~25 mg/g) .
  • Phosphoric Acid-Modified Biochar : Introduces phosphate groups but suffers from slower kinetics (equilibrium time > 20 minutes) and lower reusability .

Comparison with Non-Biochar Adsorbents

Adsorbent U(VI) Capacity (mg/g) Key Mechanism Limitations
ASBB 32.6 -COO⁻ complexation pH-dependent efficiency
Graphene Oxide (GO) 45–50 Electrostatic attraction High cost, poor scalability
Activated Carbon (AC) 15–20 Physical adsorption Low selectivity
Ion-Exchange Resins 40–45 Ion exchange Regeneration complexity

Mechanistic Insights and Reusability

  • Adsorption Mechanism: FTIR and XPS analyses confirm that U(VI) binds to ASBB via monodentate coordination with -COO⁻ groups. No redox reactions occur, as U(VI) remains in its hexavalent state (U4f₇/₂ peak at 392.1 eV) .
  • Reusability: ASBB retains 93% efficiency after five adsorption-desorption cycles using 0.1M HNO₃ as the eluent, outperforming SBB (70% retention) .

Environmental and Practical Implications

ASBB offers a sustainable solution for uranium recovery from wastewater by repurposing excess sludge. Its rapid kinetics (<5 minutes) and high capacity make it preferable over slower alternatives like microbial biofilms or ion-exchange resins . However, competing ions (e.g., Cu²⁺, Fe³⁺) reduce U(VI) removal by ~15%, necessitating pre-treatment in complex matrices .

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